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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140

An In-depth Technical Guide to 1,4-Thiazepan-5-
one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding
of 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug
discovery. This document outlines its chemical identity, physicochemical properties, and the
current landscape of its synthesis and biological evaluation, with a clear distinction between
data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name

1,4-Thiazepan-5-one is a seven-membered heterocyclic compound containing a sulfur atom at
position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic
International Union of Pure and Applied Chemistry (IUPAC) name is 1,4-thiazepan-5-one.

The chemical structure is as follows:
e Molecular Formula: CsHaNOS

e SMILES: C1CSCCNC1=0
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Physicochemical Properties

Detailed experimental data for 1,4-Thiazepan-5-one is limited in the public domain. The
following table summarizes the computed physicochemical properties available from chemical
databases. These values are predictions and should be used as a guide for experimental

design.

Property Value Source
Molecular Weight 131.19 g/mol PubChem
XLogP3 -0.9 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 0 PubChem
Exact Mass 131.04048 g/mol PubChem
Monoisotopic Mass 131.04048 g/mol PubChem
Topological Polar Surface Area  49.8 A2 PubChem
Heavy Atom Count 8 PubChem
Complexity 104 PubChem

Synthesis and Characterization

While specific experimental protocols for the synthesis of the parent 1,4-Thiazepan-5-one are
not readily available in peer-reviewed literature, the synthesis of the 1,4-thiazepine core is an
area of active research. The following section outlines a generalized synthetic strategy for 1,4-
thiazepine derivatives, which could be adapted for the synthesis of the parent compound.

General Synthetic Workflow for 1,4-Thiazepine
Derivatives
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A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization
of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at
appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule
containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

General Synthetic Workflow for 1,4-Thiazepine Derivatives

Starting Materials:
- Aminoethanethiol derivative
- a,B-unsaturated ester or acid

Reaction
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1,4-Thiazepan-5-one Derivative

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1267140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols for Related Derivatives

Due to the lack of specific protocols for 1,4-Thiazepan-5-one, this section details a
representative experimental procedure for the synthesis of a related class of compounds, the
1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target
thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

o A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.
e 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

e Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.

e The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately
278 K.

e Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium
hydroxide (200 mL).

o The organic layer is separated, and the aqueous fraction is extracted with dichloromethane
(3 x100 mL).

e The combined organic extracts are dried over sodium sulfate and concentrated under
reduced pressure.

The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications

There is a notable absence of published biological activity data for the parent 1,4-Thiazepan-5-
one in the scientific literature. However, the broader class of 1,4-thiazepine and the closely
related 1,4-diazepine derivatives have been investigated for a range of biological activities.
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Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-
converting enzyme (ACE) inhibitors. This suggests that the 1,4-thiazepan-5-one core could
serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal
chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

Anticancer agents

Antiviral agents (including anti-HIV)

Antimicrobial agents

Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of 1,4-Thiazepan-5-one in drug discovery is
outlined in the following diagram.
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Drug Discovery Logic for 1,4-Thiazepan-5-one
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Caption: Logical framework for the investigation of 1,4-Thiazepan-5-one in drug discovery.

Conclusion and Future Directions

1,4-Thiazepan-5-one represents a simple heterocyclic scaffold with limited available scientific
data. While its chemical structure and IUPAC name are well-defined, there is a significant gap
in the literature regarding its synthesis, experimental characterization, and biological activity.
The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine
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derivatives suggests that 1,4-Thiazepan-5-one could be a valuable starting point for the
development of novel therapeutic agents.

Future research in this area should focus on:

The development of a robust and scalable synthesis for 1,4-Thiazepan-5-one.

Thorough physicochemical and spectroscopic characterization of the compound.

Broad biological screening to identify potential therapeutic applications.

The synthesis and evaluation of a library of 1,4-Thiazepan-5-one derivatives to establish
structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring
the chemistry and potential applications of 1,4-Thiazepan-5-one. The identified knowledge
gaps present clear opportunities for novel and impactful scientific investigation.

 To cite this document: BenchChem. [1,4-Thiazepan-5-one chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267140#1-4-thiazepan-5-one-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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